![molecular formula C16H20N2O6S B2555180 5-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one CAS No. 1428349-71-6](/img/structure/B2555180.png)
5-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one
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Description
Scientific Research Applications
Synthesis and Derivatives
Prins Cascade Cyclization for Synthesis : A novel Prins cascade process was developed for synthesizing 1,9-dioxa-4-azaspiro[5.5]undecane derivatives, highlighting the compound's utility in the synthesis of spiromorpholinotetrahydropyran derivatives through Prins bicyclization, demonstrating its significance in synthetic organic chemistry (Reddy et al., 2014).
Crystal Structure and Thermodynamic Properties : A study on the crystal structure and thermodynamic properties of a closely related compound, 5,6-dimethyl-1H-benzo[d]imidazol-3-ium 3-((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)-2,4-dioxo-1,5-dioxaspiro[5.5]undecane hydrate, revealed insights into its molecular structure and properties, emphasizing the importance of structural analysis in understanding the physical and chemical behaviors of such compounds (Zeng, Wang, & Zhang, 2021).
Chemical Reactions and Mechanisms
Regioselectivity of Acylation : Research on the effect of base and acyl chloride on the regioselectivity of acylation of a related spiro compound elucidated the influence of reactant choice on product formation, contributing to the understanding of reaction mechanisms in organic synthesis (Koszytkowska-Stawińska, Gębarowski, & Sas, 2004).
Applications in Material Science
Chiral Separation and Configuration Determination : The chiral separation of spiro-compounds and determination of their configuration has implications in pharmaceuticals, demonstrating the relevance of these compounds in developing drugs with specific enantiomeric properties (Liang, Guo, Liu, & Wei, 2008).
Photochemical and Thermal Rearrangements : A study on the photochemical and thermal rearrangement of oxaziridines provided evidence supporting the stereoelectronic theory, which explains the regioselectivities observed in these reactions, indicating the compound's role in understanding reaction dynamics (Lattes et al., 1982).
properties
IUPAC Name |
5-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)-3-methyl-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6S/c1-17-13-11-12(3-4-14(13)24-15(17)19)25(20,21)18-7-5-16(6-8-18)22-9-2-10-23-16/h3-4,11H,2,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHUGSUWWUOLEGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)N3CCC4(CC3)OCCCO4)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,5-dioxa-9-azaspiro[5.5]undecan-9-ylsulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one |
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